5-amino-3-chloropyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-amino-3-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-amino-2-chloropyridine followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-chloropyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amines and other reduced forms.
Scientific Research Applications
5-amino-3-chloropyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloropyridine: Similar in structure but lacks the carboxylic acid group.
3-amino-5-chloropyridine-2-carboxylic acid: Similar but with different positioning of the amino and chlorine groups.
Uniqueness
5-amino-3-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2639405-60-8 |
---|---|
Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
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